

# physical and chemical properties of 3,6-Dimethylbenzene-1,2-diol

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## Compound of Interest

Compound Name: 3,6-Dimethylbenzene-1,2-diol

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## An In-depth Technical Guide to 3,6-Dimethylbenzene-1,2-diol

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## Introduction

**3,6-Dimethylbenzene-1,2-diol**, also known as 3,6-dimethylcatechol, is a disubstituted aromatic diol with significant potential in various fields of chemical research and development. As a member of the catechol family, its chemistry is dominated by the reactive 1,2-dihydroxybenzene moiety, which imparts antioxidant properties and serves as a versatile precursor for the synthesis of more complex molecules. This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of **3,6-Dimethylbenzene-1,2-diol**, intended for researchers, scientists, and professionals in drug development and materials science.

## Chemical Identity and Structure

The structural foundation of **3,6-Dimethylbenzene-1,2-diol** is a benzene ring substituted with two hydroxyl groups at positions 1 and 2, and two methyl groups at positions 3 and 6. This specific substitution pattern influences its steric and electronic properties, distinguishing it from other dimethylcatechol isomers.

Identifier	Value
IUPAC Name	3,6-Dimethylbenzene-1,2-diol
Synonyms	3,6-Dimethylcatechol, 3,6-Dimethylpyrocatechol[1]
CAS Number	2785-78-6[1]
Molecular Formula	C <sub>8</sub> H <sub>10</sub> O <sub>2</sub> [1][2]
Molecular Weight	138.16 g/mol [1][2]
InChI	InChI=1S/C8H10O2/c1-5-3-4-6(2)8(10)7(5)9/h3-4,9-10H,1-2H3
SMILES	CC1=C(C(=C(C=C1)C)O)O

## Physical and Chemical Properties

The physical state of **3,6-Dimethylbenzene-1,2-diol** is a colorless to pale yellow solid.[1] The presence of two hydroxyl groups allows for intermolecular hydrogen bonding, which significantly influences its melting point and solubility.

Property	Value	Source
Melting Point	102-104 °C	[3]
Boiling Point	251.0 ± 35.0 °C	Predicted[3]
Density	1.162 ± 0.06 g/cm <sup>3</sup>	Predicted[2]
XLogP3-AA	1.9	Predicted
Hydrogen Bond Donor Count	2	
Hydrogen Bond Acceptor Count	2	
Topological Polar Surface Area	40.5 Å <sup>2</sup>	

## Solubility

Due to the presence of two polar hydroxyl groups capable of forming hydrogen bonds, **3,6-Dimethylbenzene-1,2-diol** is soluble in polar solvents.<sup>[1]</sup> While quantitative data is not readily available, it is expected to be soluble in alcohols (e.g., ethanol, methanol), ethers (e.g., diethyl ether, THF), and acetone. Its solubility in water is likely moderate and can be enhanced in basic aqueous solutions due to the formation of the corresponding phenoxide salts.

## Spectroscopic Characterization

Detailed experimental spectroscopic data for **3,6-Dimethylbenzene-1,2-diol** is not widely published. The following information is based on predicted data and the analysis of related compounds.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H NMR: The proton NMR spectrum is expected to be relatively simple due to the molecule's symmetry.

- Aromatic Protons (Ar-H): A singlet corresponding to the two equivalent aromatic protons at positions 4 and 5. The chemical shift would be in the range of 6.5-7.0 ppm.
- Hydroxyl Protons (-OH): A broad singlet, the chemical shift of which is highly dependent on concentration and solvent, typically in the range of 4.5-7.5 ppm.
- Methyl Protons (-CH<sub>3</sub>): A singlet for the two equivalent methyl groups at positions 3 and 6, expected to appear in the upfield region around 2.0-2.5 ppm.

<sup>13</sup>C NMR: The carbon NMR spectrum will reflect the symmetry of the molecule, showing four distinct signals.

- C-OH carbons (C1, C2): Expected in the range of 140-150 ppm.
- C-CH<sub>3</sub> carbons (C3, C6): Expected in the range of 120-130 ppm.
- C-H carbons (C4, C5): Expected in the range of 115-125 ppm.
- Methyl carbons (-CH<sub>3</sub>): Expected in the upfield region, around 15-20 ppm.

### Infrared (IR) Spectroscopy

The IR spectrum of **3,6-Dimethylbenzene-1,2-diol** would be characterized by the following key absorption bands:

- O-H Stretching: A broad and strong band in the region of  $3200\text{-}3600\text{ cm}^{-1}$ , characteristic of the hydrogen-bonded hydroxyl groups.
- C-H Stretching (Aromatic): Weak to medium bands typically appearing just above  $3000\text{ cm}^{-1}$ .
- C-H Stretching (Aliphatic): Medium to strong bands just below  $3000\text{ cm}^{-1}$ , corresponding to the methyl groups.
- C=C Stretching (Aromatic): Several medium to sharp bands in the  $1450\text{-}1600\text{ cm}^{-1}$  region.
- C-O Stretching: A strong band in the  $1200\text{-}1260\text{ cm}^{-1}$  region.
- O-H Bending: A broad band in the  $1330\text{-}1440\text{ cm}^{-1}$  region.

## Mass Spectrometry (MS)

Based on analysis of authentic samples of 3,6-dimethylcatechol by LC/MS, the molecular ion peak is observed at an  $m/z$  value one unit less than its molecular weight in negative ion mode, corresponding to the  $[\text{M}-\text{H}]^-$  ion at  $m/z$  137.<sup>[1]</sup> In positive ion mode with electrospray ionization (ESI), the protonated molecule  $[\text{M}+\text{H}]^+$  would be expected at  $m/z$  139.07536.<sup>[4][5]</sup>

## Chemical Reactivity and Synthesis

### Reactivity of the Catechol Moiety

The chemical behavior of **3,6-Dimethylbenzene-1,2-diol** is largely dictated by the catechol functionality.

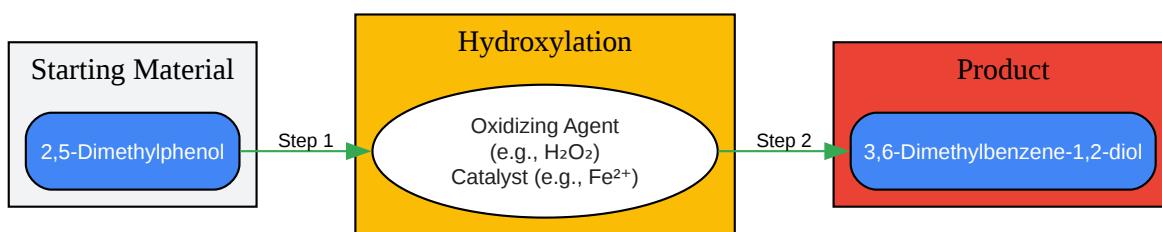
- Oxidation: Catechols are readily oxidized to the corresponding o-quinones. This reaction can be achieved using a variety of oxidizing agents, such as silver oxide, ferric chloride, or electrochemically.<sup>[6]</sup> The resulting 3,6-dimethyl-1,2-benzoquinone is a reactive species that can participate in various subsequent reactions, including Diels-Alder cycloadditions and Michael additions. The oxidation process can proceed through a semiquinone radical intermediate.<sup>[2][4]</sup>

Caption: Oxidation of **3,6-Dimethylbenzene-1,2-diol** to its corresponding quinone.

- Etherification and Esterification: The hydroxyl groups can undergo etherification with alkyl halides under basic conditions (Williamson ether synthesis) or esterification with acyl chlorides or carboxylic anhydrides.<sup>[7][8]</sup> These reactions allow for the protection of the hydroxyl groups or the introduction of new functional moieties.

## Synthesis

A plausible synthetic route to **3,6-Dimethylbenzene-1,2-diol** involves the hydroxylation of 2,5-dimethylphenol. While a detailed experimental protocol is not readily available in the literature, a general approach can be proposed based on established phenolic hydroxylation methods.



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Caption: Proposed synthesis workflow for **3,6-Dimethylbenzene-1,2-diol**.

Proposed Experimental Protocol (Hypothetical):

- Reaction Setup: In a three-necked flask equipped with a dropping funnel, condenser, and magnetic stirrer, dissolve 2,5-dimethylphenol in a suitable solvent (e.g., acetonitrile).
- Catalyst Addition: Add a catalytic amount of an iron(II) salt (e.g., iron(II) sulfate heptahydrate).
- Oxidant Addition: Slowly add an aqueous solution of hydrogen peroxide dropwise to the reaction mixture at a controlled temperature (e.g., 0-5 °C).
- Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

- **Workup:** Upon completion, quench the reaction with a reducing agent (e.g., sodium sulfite solution). Extract the product into an organic solvent (e.g., ethyl acetate).
- **Purification:** Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

**Disclaimer:** This is a proposed protocol and has not been experimentally validated. Appropriate safety precautions should be taken when handling the reagents.

## Applications

**3,6-Dimethylbenzene-1,2-diol** serves as a valuable intermediate in organic synthesis. Its potential applications include:

- **Pharmaceuticals:** The catechol moiety is a common structural feature in many biologically active molecules. This compound could be a precursor for the synthesis of novel drug candidates.<sup>[1]</sup>
- **Dyes and Pigments:** As a phenolic compound, it can be used in the production of certain types of dyes.<sup>[1]</sup>
- **Antioxidants:** The ease of oxidation to a quinone suggests potential applications as an antioxidant in materials science, and possibly in food preservation and cosmetics.<sup>[1]</sup>
- **Fine Chemicals:** It can be used as a building block for the synthesis of various specialty chemicals and ligands for coordination chemistry.

## Safety and Toxicology

**3,6-Dimethylbenzene-1,2-diol** is classified as harmful and an irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

**GHS Hazard Statements:**

- H302: Harmful if swallowed.

- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

Specific toxicological data such as LD50 values for **3,6-Dimethylbenzene-1,2-diol** are not readily available. However, for the parent compound, catechol (1,2-benzenediol), the oral LD50 in rats is reported to be 260 mg/kg.<sup>[9]</sup> This suggests that **3,6-Dimethylbenzene-1,2-diol** should be handled with significant caution.

## Conclusion

**3,6-Dimethylbenzene-1,2-diol** is a versatile chemical intermediate with a rich chemistry centered around its catechol core. While there is a need for more comprehensive experimental data, particularly in the area of spectroscopy, the available information provides a solid foundation for its use in research and development. Its potential applications in pharmaceuticals, materials, and fine chemicals make it a compound of continuing interest to the scientific community.

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